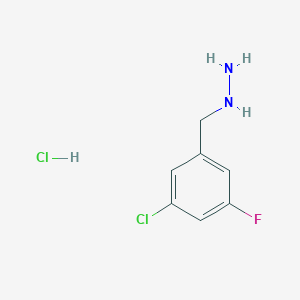

(3-Chloro-5-fluorobenzyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3,11H,4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPHYHWBYUAOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CNN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluorobenzyl)hydrazine hydrochloride typically involves the reaction of (3-Chloro-5-fluorobenzyl)chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The purification process may involve additional steps such as distillation or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluorobenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

Reduction Reactions: The compound can undergo reduction reactions to form hydrazine derivatives with different substitution patterns.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or alcoholic solutions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, usually in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various substituted benzyl hydrazines.

Oxidation Reactions: Products include azo and azoxy compounds.

Reduction Reactions: Products include reduced hydrazine derivatives.

Scientific Research Applications

(3-Chloro-5-fluorobenzyl)hydrazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Table 1: Key Structural Analogues and Their Properties

*Estimated based on analogous compounds.

Key Observations:

- Substituent Position : Positional isomers like (3-Chloro-2-fluorophenyl)hydrazine HCl exhibit distinct electronic and steric profiles, which may influence interactions with biological targets .

- Electron-Donating Groups : Methoxy-substituted derivatives (e.g., [2-Chloro-5-methoxyphenyl]hydrazine HCl) demonstrate increased electron density, altering solubility and metabolic pathways .

Biological Activity

(3-Chloro-5-fluorobenzyl)hydrazine hydrochloride is a halogenated benzyl hydrazine derivative with significant implications in medicinal chemistry and organic synthesis. Its structural features, including the presence of chlorine and fluorine substituents, contribute to its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is CHClFN·HCl. It can be synthesized from 3-chloro-5-fluoroaniline through a reaction with hydrazine hydrate in the presence of hydrochloric acid as a catalyst. This synthesis route is crucial for obtaining high-purity products suitable for various applications in research and industry.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes. The compound can inhibit certain enzymes by binding to their active sites, disrupting normal enzymatic functions. This inhibition can lead to various biological effects, including:

- Anti-inflammatory properties : The compound has shown potential in reducing inflammation through enzyme inhibition.

- Antiparasitic activity : It has demonstrated effectiveness against protozoan parasites, indicating its potential use in treating parasitic infections .

Enzyme Inhibition Studies

Numerous studies have highlighted the enzyme inhibition capabilities of this compound:

| Enzyme Target | IC50 Value (μM) | Effect |

|---|---|---|

| Cyclooxygenase (COX) | 0.20 | Anti-inflammatory |

| Dipeptidyl peptidase IV | 0.50 | Antidiabetic potential |

| Parasite enzyme (e.g., L. major) | 0.50 | Antiparasitic |

These results suggest that the compound may be a viable candidate for further development as a therapeutic agent .

Case Study 1: Antiparasitic Activity

In a study evaluating the antiparasitic effects of various compounds against Leishmania major, this compound exhibited a 2.5-fold increase in potency compared to matched quinazoline analogs, demonstrating its potential as a lead compound for developing new treatments for parasitic infections .

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties of hydrazine derivatives found that this compound effectively inhibited COX enzymes, leading to reduced production of pro-inflammatory mediators. This suggests its potential application in treating inflammatory diseases .

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its applications include:

- Synthesis of pharmaceutical compounds : Used as an intermediate in synthesizing various drug candidates.

- Study of enzyme interactions : Provides insights into enzyme mechanisms and potential therapeutic targets.

- Development of agrochemicals : Its reactivity makes it suitable for creating new agricultural products.

Q & A

Q. What are the established synthetic routes for (3-Chloro-5-fluorobenzyl)hydrazine hydrochloride?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3-chloro-5-fluorobenzyl chloride with hydrazine hydrate in ethanol under reflux (6–8 hours). The hydrochloride salt is precipitated by acidification with HCl. Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . Alternative routes may involve diazotization of substituted anilines followed by reduction, though this requires careful pH and temperature control to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and hydrazine moiety integration.

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis.

- Elemental analysis : To verify purity (>95%) and stoichiometry.

- HPLC : For assessing purity and detecting impurities using reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray crystallography (if crystals are obtainable): To resolve stereochemical ambiguities and confirm solid-state structure .

Q. How should this compound be stored to ensure stability?

The compound is hygroscopic and sensitive to oxidation. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, light, or elevated temperatures (>25°C), which can lead to decomposition into chlorinated byproducts or free hydrazine. Periodic purity checks via HPLC are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound?

For Suzuki-Miyaura cross-coupling:

- Catalyst : Use Pd(PPh₃)₄ (2 mol%) in DMF/H₂O (3:1) at 80°C.

- Base : K₂CO₃ (2 equiv) to deprotonate the hydrazine moiety and enhance reactivity.

- Monitoring : Track coupling efficiency via LC-MS to identify incomplete reactions or boronic acid side products. Adjust solvent polarity (e.g., switch to THF for sterically hindered partners) .

- Yield improvement : Pre-activate the hydrazine by forming a hydrazone intermediate with acetone before coupling .

Q. How should researchers resolve contradictions in reported biological activity data for hydrazine derivatives?

Discrepancies often arise from:

- Structural analogs : Compare substituent effects (e.g., 3-chloro vs. 5-fluoro positioning in ).

- Assay variability : Standardize protocols (e.g., fixed incubation times, cell lines) and validate purity (>99% via HPLC).

- Mechanistic overlap : Use competitive binding assays or molecular docking (e.g., MOE software in ) to distinguish targets like aminopeptidase N vs. VEGFR2 inhibition .

Q. What mechanistic insights exist for this compound in enzyme inhibition?

Hydrazine derivatives often act as competitive inhibitors by forming stable Schiff bases with pyridoxal phosphate-dependent enzymes. For example:

- Kinetic studies : Measure values via Lineweaver-Burk plots under varying substrate concentrations.

- Computational modeling : Use density functional theory (DFT) to map electrostatic interactions between the chloro-fluoro substituents and enzyme active sites (e.g., aminopeptidase N in ).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and entropy-driven interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.